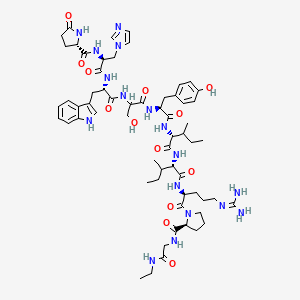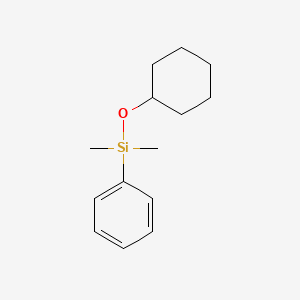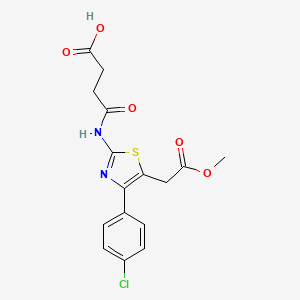
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5'-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has unique structural features that make it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the p-chlorophenyl group and the carboxymethyl group. The final step usually involves esterification to form the methyl ester. Common reagents used in these reactions include thionyl chloride, p-chlorobenzaldehyde, and methyl iodide. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in quality. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester involves its interaction with specific molecular targets. The thiazole ring and the p-chlorophenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The carboxymethyl and ester groups may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share structural similarities with succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester.
Phenylthiazoles: Compounds with a phenyl group attached to the thiazole ring, such as phenylthiazole-4-carboxylic acid.
Uniqueness
What sets succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the p-chlorophenyl group and the carboxymethyl ester makes it distinct from other thiazole derivatives, potentially leading to unique interactions with biological targets.
Propriétés
Numéro CAS |
71013-44-0 |
|---|---|
Formule moléculaire |
C16H15ClN2O5S |
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
4-[[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15ClN2O5S/c1-24-14(23)8-11-15(9-2-4-10(17)5-3-9)19-16(25-11)18-12(20)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22)(H,18,19,20) |
Clé InChI |
IMCUVBSHZXQITN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


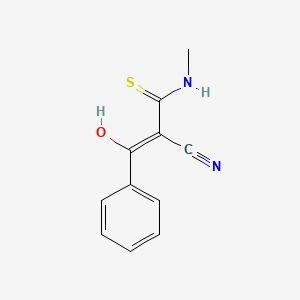
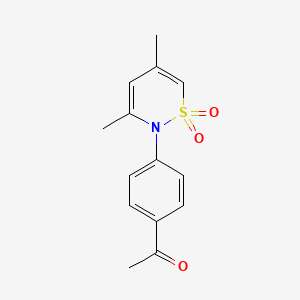
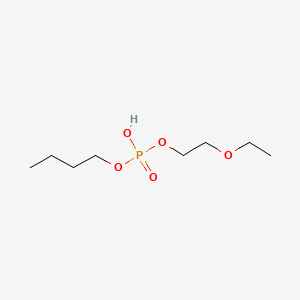
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
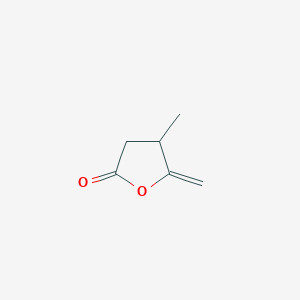
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
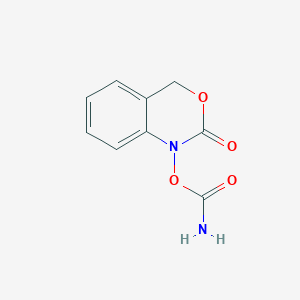
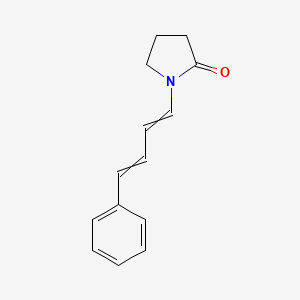
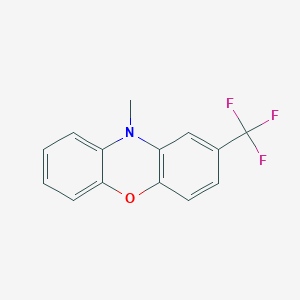
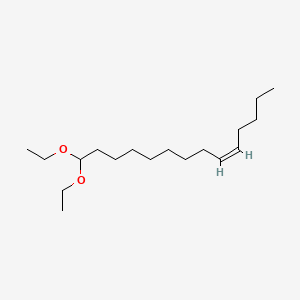
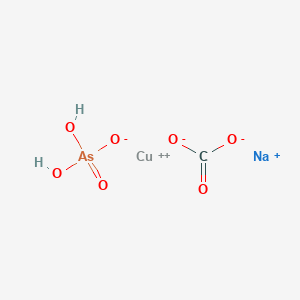
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
